Daidzein 4'-Sulfate Disodium Salt

Description

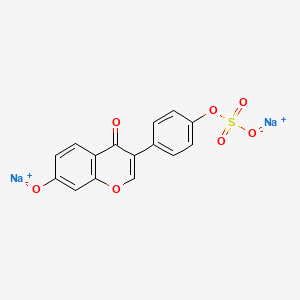

Daidzein 4’-Sulfate Disodium Salt (CAS: 162935-26-4) is a sulfated metabolite of the isoflavone Daidzein, which is naturally found in soy products. Its molecular formula is C₁₅H₈Na₂O₇S, with a molecular weight of 378.26 g/mol . Structurally, it features a sulfate group at the 4’-position of the Daidzein backbone. The compound is a white to yellow hygroscopic solid, soluble in dimethyl sulfoxide (DMSO), methanol, and slightly in water. It is stored at -20°C to maintain stability .

As a phase II metabolite, Daidzein 4’-Sulfate is formed via sulfotransferase-mediated conjugation during the hepatic metabolism of Daidzein, Daidzin, and Puerarin. It has been studied extensively in pharmacokinetics and pharmacodynamics, particularly in the context of soy isoflavone bioavailability and estrogenic activity .

Properties

Molecular Formula |

C₁₅H₈Na₂O₇S |

|---|---|

Molecular Weight |

378.26 |

Synonyms |

Sulfuric Acid Mono-[4-(7-hydroxy-4-oxo-4H-chromen-3-yl)-phenyl]ester Disodium Salt; 7-Hydroxy-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-4-one Disodium Salt; Daidzein-4’-O-sulfate Disodium Salt; |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation Using Sulfur Trioxide Complexes

The most widely employed method involves regioselective sulfonation using sulfur trioxide (SO₃) complexes. Adapted from equol sulfonation protocols, daidzein reacts with a SO₃-pyridine complex in anhydrous pyridine under inert conditions. The reaction proceeds at −20°C for 2.5 hours to minimize polysulfonation. After quenching with ice-water, the crude product is neutralized with sodium hydroxide to form the disodium salt.

Key Steps :

-

Reagent Preparation : SO₃-pyridine complex (1.2 equivalents) is dissolved in pyridine.

-

Reaction Conditions : Daidzein (1 equivalent) is added at −20°C under argon, stirred for 2.5 hours.

-

Workup : Quenched with ice-water, adjusted to pH 7–8 with 2M NaOH.

-

Purification : The disodium salt is isolated via preparative C18 column chromatography (water:methanol gradient).

Sulfonation via Sulfonyl Chlorides

Alternative methods utilize benzenesulfonyl chloride in polar aprotic solvents. As described for daidzein derivatives, daidzein reacts with benzenesulfonyl chloride (1.1 equivalents) in dichloromethane or DMF, catalyzed by potassium tert-butoxide. The reaction achieves 4'-selectivity at 220°C, followed by sodium salt formation.

Optimization Parameters :

-

Temperature : Elevated temperatures (220°C) favor 4'-sulfonation over 7-sulfonation.

-

Base Selection : Potassium tert-butoxide minimizes side reactions compared to pyridine.

Yield : 70–75% after recrystallization.

Regioselective Protection and Sulfonation

To enhance regioselectivity, the 7-hydroxyl group is protected before sulfonation:

Benzyl Protection Strategy

-

Protection : Daidzein is treated with benzyl bromide in DMF using K₂CO₃ as a base, yielding 7-O-benzyldaidzein.

-

Sulfonation : The protected intermediate undergoes sulfonation at the 4'-position using SO₃-pyridine.

-

Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group.

-

Salt Formation : Neutralization with NaOH yields the disodium salt.

Advantages :

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (600 MHz, DMSO-d₆) :

-

δ 7.82 (d, J = 8.4 Hz, H-2', H-6'), δ 6.85 (d, J = 8.4 Hz, H-3', H-5'), δ 6.38 (s, H-8).

-

Sulfonation at 4' eliminates the phenolic proton signal at δ 9.21.

¹³C-NMR :

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 (5 µm, 250 × 4.6 mm).

-

Mobile Phase : Methanol:water (60:40, v/v).

Comparative Analysis of Preparation Methods

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SO₃-Pyridine Complex | SO₃-pyridine, NaOH | −20°C | 80–85 | ≥98 |

| Benzenesulfonyl Chloride | PhSO₂Cl, KOtBu | 220°C | 70–75 | ≥95 |

| Benzyl Protection | BnBr, SO₃-pyridine, Pd/C | 25–100°C | 75–80 | ≥99 |

Key Findings :

-

The SO₃-pyridine method offers higher yields and scalability.

-

Protection strategies, while time-intensive, ensure superior regioselectivity.

Challenges and Optimization Strategies

Polysulfonation Mitigation

Chemical Reactions Analysis

Types of Reactions

Daidzein 4'-Sulfate Disodium Salt can undergo various chemical reactions, including:

Oxidation: The chromenyl group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Daidzein and its sulfate derivatives have demonstrated significant anticancer properties. Research indicates that daidzein can inhibit the proliferation of various cancer cell lines, including prostate and bladder cancer cells. It has been shown to induce apoptosis through mechanisms involving the activation of caspases and modulation of cell cycle progression.

- Case Study: Prostate Cancer

- Case Study: Bladder Cancer

Cardiovascular Protection

Daidzein has been linked to cardiovascular health benefits, including antiatherosclerotic effects and improvements in endothelial function. It appears to enhance nitric oxide bioavailability, which is crucial for vascular health.

- Case Study: Myocardial Infarction

Hepatoprotective Effects

Daidzein has also shown promise in protecting liver cells from injury. Studies indicate that it can mitigate oxidative stress and inflammation in liver tissues.

- Case Study: Concanavalin A-Induced Liver Injury

Metabolism and Bioavailability

The metabolism of Daidzein 4'-Sulfate Disodium Salt is crucial for its bioavailability and therapeutic effects. Upon ingestion, daidzein undergoes extensive biotransformation into more water-soluble metabolites, including sulfated forms.

- Metabolic Pathways

Table 1: Metabolites of Daidzein

| Metabolite | Description |

|---|---|

| Daidzein | Parent compound |

| Daidzein-7-Glucuronide | Water-soluble conjugate |

| Daidzein-4'-Sulfate | Sulfated derivative enhancing bioavailability |

| Equol | Active metabolite with significant biological effects |

Mechanism of Action

The mechanism of action of Daidzein 4'-Sulfate Disodium Salt involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with various enzymes and receptors, modulating their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | CAS Number |

|---|---|---|---|---|

| Daidzein 4’-Sulfate Disodium Salt | C₁₅H₈Na₂O₇S | 378.26 | DMSO, MeOH, H₂O (slight) | 162935-26-4 |

| Daidzein | C₁₅H₁₀O₄ | 254.23 | DMSO, MeOH, Ethanol | 486-66-8 |

| Daidzein 7-β-D-Glucuronide 4’-Sulfate Disodium Salt | C₂₁H₁₆Na₂O₁₃S | 554.39 | H₂O, MeOH | 1041134-19-3 |

| (R,S)-Equol 4’-Sulfate Sodium Salt | C₁₅H₁₃NaO₆S | 344.31 | H₂O (pH-dependent) | 1189685-28-6 |

Key Observations :

- Daidzein 4’-Sulfate is smaller and less polar than its glucuronide-sulfate counterpart, which has an additional glucuronic acid moiety (molecular weight difference: ~176 g/mol) .

- The glucuronide-sulfate derivative exhibits enhanced water solubility compared to Daidzein 4’-Sulfate, making it more bioavailable in systemic circulation .

- (R,S)-Equol 4’-Sulfate , a metabolite of Daidzein-derived Equol, has a reduced isoflavone backbone and lower molecular weight, influencing its estrogen receptor binding affinity .

Table 2: Functional Comparison

Key Insights :

- Daidzein 4’-Sulfate and Daidzein 7-β-D-Glucuronide 4’-Sulfate are critical for excretion, with the latter being the predominant urinary metabolite due to dual conjugation .

- The sulfate group in Daidzein 4’-Sulfate reduces its estrogenic potency compared to unconjugated Daidzein but enhances metabolic stability .

Pharmacokinetic and Stability Profiles

Table 3: Stability and Pharmacokinetics

| Compound | Plasma Half-Life (h) | Stability Notes | Key Interactions |

|---|---|---|---|

| Daidzein 4’-Sulfate | 6–8 | Stable at -20°C; hygroscopic. | Binds serum albumin weakly. |

| Daidzein 7-β-D-Glucuronide 4’-Sulfate | 10–12 | Degrades above 25°C; requires inert atmosphere. | Renal clearance dominant. |

| (R,S)-Equol 4’-Sulfate | 4–6 | pH-sensitive solubility. | Competes with bile acid uptake. |

Q & A

Q. What are the key physicochemical properties of Daidzein 4'-Sulfate Disodium Salt relevant to experimental design?

Answer:

- Molecular formula : C₁₅H₈Na₂O₇S, Molecular weight : 378.26 g/mol .

- Solubility : Soluble in DMSO and methanol; slightly soluble in water .

- Stability : Hygroscopic, requiring storage at -20°C to prevent degradation .

- Appearance : White to yellow solid with a decomposition point >280°C .

- Methodological Note : Pre-weigh samples in a controlled humidity environment to avoid moisture absorption during experimental setup .

Q. What are the recommended storage conditions and handling protocols for this compound?

Answer:

- Storage : Conflicting reports exist: recommends -20°C, while suggests 2–8°C. To reconcile, prioritize -20°C for long-term storage, with short-term use at 2–8°C if validated for stability .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact and inhalation. Work under a fume hood to minimize exposure to dust .

Q. What solvents are suitable for dissolving this compound in vitro assays?

Answer:

- Primary solvents : DMSO (for stock solutions) or methanol. For aqueous assays, dilute stock solutions in PBS or cell culture media, noting limited water solubility .

- Critical Tip : Validate solubility via UV-Vis spectroscopy or HPLC to confirm no precipitation in experimental buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported storage conditions for this compound?

Answer:

- Step 1 : Conduct a stability study comparing -20°C vs. 2–8°C. Monitor degradation via HPLC over 1–4 weeks .

- Step 2 : Use mass spectrometry (MS) to identify degradation products (e.g., free daidzein or sulfate cleavage).

- Step 3 : Cross-reference with supplier Certificates of Analysis (COA) for batch-specific recommendations .

Q. What methodological considerations are critical when quantifying this compound in biological matrices using LC-MS?

Answer:

- Sample Prep : Use protein precipitation (acetonitrile) or solid-phase extraction to remove interfering biomolecules .

- LC Parameters : C18 column with mobile phase of 0.1% formic acid in water/acetonitrile for optimal retention .

- MS Settings : Negative ion mode for sulfate detection; monitor m/z 377.1 [M-Na]⁻ for quantification .

- Internal Standard : Isotopically labeled daidzein (e.g., ¹³C-daidzein) to correct for matrix effects .

Q. What strategies are recommended for synthesizing and characterizing this compound?

Answer:

- Synthesis : Sulfation of daidzein using sulfur trioxide-trimethylamine complex in anhydrous DMF, followed by sodium salt formation .

- Purification : Use ion-exchange chromatography to isolate the disodium salt; confirm purity (>95%) via HPLC .

- Characterization :

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across sources?

Answer:

- Hypothesis Testing : Compare solubility in DMSO, methanol, and water across multiple batches. Use dynamic light scattering (DLS) to detect aggregates .

- Supplier Variability : Note that hygroscopicity may vary by synthesis method (e.g., residual solvents affecting solubility) .

Biological Research Applications

Q. What experimental designs are recommended for studying Daidzein 4'-Sulfate’s role as a metabolite?

Answer:

- In Vitro Models : Use hepatocyte cultures to assess phase II metabolism of daidzein. Quantify sulfation efficiency via LC-MS .

- In Vivo Studies : Administer daidzein orally to rodents; collect plasma/urine to measure sulfate conjugate levels over time .

- Controls : Include inhibitors of sulfotransferases (e.g., pentachlorophenol) to confirm enzyme-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.